Home > Products > Screening Compounds P25577 > Ladarixin (sodium)
Ladarixin (sodium) - 865625-56-5

Ladarixin (sodium)

Catalog Number: EVT-272420
CAS Number: 865625-56-5
Molecular Formula: C11H12F3NNaO6S2
Molecular Weight: 398.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ladarixin Sodium is the sodium salt form of ladarixin, an orally bioavailable, small molecule, dual inhibitor of C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2), with potential anti-inflammatory and antineoplastic activities. Upon oral administration, ladarixin selectively targets and allosterically binds to CXCR 1 and 2, thereby preventing CXCR1 and CXCR2 activation by their ligand and pro-inflammatory chemokine interleukin 8 (IL-8 or CXCL8). This inhibits CXCR1/2-mediated signaling, which inhibits inflammatory processes, reduces both the recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils in the tumor microenvironment (TME), and abrogates the immunosuppressive-induced nature of the TME. This allows effector cells, such as natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), to kill and eliminate cancer cells, and inhibits tumor cell migration, metastasis, angiogenesis and tumor cell proliferation. CXCR1 and 2, G protein-coupled receptor proteins located on myeloid cells and certain tumor cells, play key roles in the immunosuppressive nature of the TME, tumor metastasis, resistance to chemotherapeutic agents and myeloid cell suppression. They also play a key role in inflammation and their expression is elevated in several inflammatory-driven diseases.
Overview

Ladarixin sodium, also known as DF 2156A, is a dual antagonist of the C-X-C motif chemokine receptor 1 and receptor 2. It is primarily investigated for its therapeutic potential in conditions characterized by excessive neutrophil recruitment and inflammation, such as asthma and other inflammatory diseases. The compound acts by inhibiting the signaling pathways mediated by these receptors, which are crucial for the migration of neutrophils to sites of inflammation.

Source

Ladarixin sodium was developed by a consortium of researchers and pharmaceutical companies focusing on inflammatory diseases. It has been the subject of various studies and clinical trials aimed at understanding its efficacy and safety in treating conditions like asthma and diabetes mellitus type 1 .

Classification
  • Type: Small molecule drug
  • Mechanism: Dual antagonist of C-X-C motif chemokine receptor 1 and receptor 2
  • Molecular Formula: C₁₁H₁₂F₃N₀₆S₂
  • CAS Registry Number: 849776-05-2
Synthesis Analysis

Methods

The synthesis of Ladarixin sodium involves several organic chemistry techniques, including:

  • Refluxing: Utilized to facilitate reactions under controlled temperatures.
  • Chromatography: Employed for purification of intermediates and final products.
  • Crystallization: Used to obtain pure crystalline forms of the compound.

Technical Details

The synthesis pathway typically includes the formation of key intermediates through nucleophilic substitutions and coupling reactions. The final product is obtained via salt formation with sodium ions to enhance solubility and bioavailability .

Molecular Structure Analysis

Structure

Ladarixin sodium has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The structure can be represented as follows:

C11H12F3N06S2\text{C}_{11}\text{H}_{12}\text{F}_{3}\text{N}_{0}\text{6}\text{S}_{2}

Data

The InChIKey for Ladarixin sodium is DDLPYOCJHQSVSZ-SSDOTTSWSA-N, which provides a unique identifier for its chemical structure. The three-dimensional conformation plays a critical role in its binding affinity to the targeted receptors .

Chemical Reactions Analysis

Reactions

Ladarixin sodium undergoes several chemical reactions during its synthesis, including:

  • Nucleophilic substitutions: These reactions are essential for forming the core structure.
  • Salt formation: The final step involves reacting the free base with sodium chloride to produce Ladarixin sodium.

Technical Details

The stability of Ladarixin sodium under physiological conditions is crucial for its therapeutic efficacy. Studies have shown that it maintains structural integrity in various pH environments typical of biological systems .

Mechanism of Action

Ladarixin sodium functions as an allosteric non-competitive antagonist of C-X-C motif chemokine receptors 1 and 2. By binding to these receptors, it inhibits their activation by chemokines such as interleukin-8, thereby preventing neutrophil migration to inflamed tissues.

Process

  1. Receptor Binding: Ladarixin binds to CXCR1 and CXCR2, altering their conformation.
  2. Signal Inhibition: This binding prevents the downstream signaling pathways that lead to neutrophil activation and migration.
  3. Therapeutic Effect: By reducing neutrophil infiltration, Ladarixin alleviates inflammation associated with various diseases .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to the presence of ionic groups.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • pKa Values: Important for understanding its ionization state in different environments.

Relevant data indicate that Ladarixin sodium exhibits favorable pharmacokinetic properties, enhancing its potential for clinical use .

Applications

Ladarixin sodium is being explored for various scientific uses, particularly in:

  • Asthma Treatment: As an anti-inflammatory agent targeting neutrophil-driven pathology.
  • Diabetes Mellitus Type 1: Investigated for its role in modulating immune responses.
  • Other Inflammatory Conditions: Potential applications include treatment strategies for rheumatoid arthritis and other autoimmune diseases .
Introduction to Ladarixin: Discovery and Development

Historical Context of IL-8/CXCR1/2 Pathway Research in Autoimmunity

The interleukin-8 (IL-8/CXCL8) pathway emerged as a pivotal focus in immunology during the late 1980s with the identification of CXCR1 and CXCR2, G-protein-coupled receptors mediating neutrophil chemotaxis and activation. Early research established that IL-8 binding triggers pro-inflammatory cascades, driving neutrophil infiltration in tissues—a hallmark of autoimmune pathologies. By the 2000s, elevated IL-8 levels were documented in rheumatoid arthritis, psoriasis, and type 1 diabetes (T1D), correlating with disease severity and neutrophil extracellular trap (NET) formation. The discovery that CXCR1/2 signaling promotes β-cell destruction in T1D pancreatic islets highlighted its therapeutic relevance. Parallel studies in chronic obstructive pulmonary disease (COPD) and asthma further cemented the pathway’s role in steroid-resistant neutrophilic inflammation, underscoring the need for targeted inhibitors [2] [4] [7].

Table 1: Key Milestones in IL-8/CXCR1/2 Pathway Research

Year RangeKey AdvancementsDisease Implications
1987–1995Identification of IL-8 and its receptors CXCR1/CXCR2Link to neutrophil-mediated inflammation
2000–2010Association of CXCL8 elevation with autoimmune diseasesRole in β-cell destruction (T1D) and lung inflammation
2011–2020Mechanistic insights into NETosis and steroid resistanceTargeting neutrophilic inflammation in T1D and COPD

Rationale for Targeting CXCR1/2 in Type 1 Diabetes and Inflammatory Disorders

Targeting CXCR1/2 represents a strategic approach to modulate dysregulated immune responses while preserving essential host defense. In T1D, CXCL8 overexpression recruits neutrophils to pancreatic islets, where they release proteases and reactive oxygen species, directly damaging insulin-producing β-cells and amplifying local inflammation via NETosis. Critically, this pathway operates independently of adaptive immunity, offering a complementary therapeutic avenue to T-cell-directed therapies. In pulmonary disorders (e.g., COPD, asthma), CXCR1/2 activation sustains neutrophilic inflammation that is frequently refractory to corticosteroids. Dual receptor blockade simultaneously inhibits neutrophil migration, reduces tissue protease release, and restores glucocorticoid sensitivity. Preclinical models confirmed that CXCR1/2 inhibition attenuates insulitis, fibrosis, and airway hyperresponsiveness, validating its broad applicability across autoimmune and inflammatory conditions [2] [4] [6].

Ladarixin’s Emergence as a Dual CXCR1/2 Allosteric Inhibitor

Ladarixin (DF2156A) was developed by Dompé Farmaceutici as a first-in-class, orally bioavailable small molecule (molecular formula: C₁₁H₁₁F₃NNaO₆S₂) targeting both CXCR1 and CXCR2. Unlike competitive antagonists, ladarixin acts via allosteric non-competitive inhibition, binding receptor sites distinct from IL-8 to prevent G-protein activation without blocking ligand binding. This mechanism preserves receptor internalization and degradation—a critical feature to avoid ligand accumulation and sustain anti-inflammatory effects. Pharmacodynamic studies demonstrated potent inhibition of human polymorphonuclear leukocyte (PMN) migration (IC₅₀ = 0.7 nM) and efficacy in murine models of neutrophilic inflammation at 10 mg/kg. Ladarixin’s specificity minimizes systemic neutrophil depletion, reducing infection risks compared to cytotoxic approaches. Its progression to Phase 2/3 trials for T1D and preclinical validation in pulmonary fibrosis and retinopathy underscore its therapeutic potential [1] [3] [4].

Table 2: Ladarixin’s Pharmacological Profile vs. Other CXCR1/2 Inhibitors

PropertyLadarixinReparixinNavarixin
MechanismAllosteric non-competitiveAllosteric non-competitiveCompetitive antagonist
Target AffinityDual CXCR1/CXCR2Dual CXCR1/CXCR2 (CXCR1-preferential)CXCR2-selective
Oral BioavailabilityYesLimitedYes
Key Indications (Phase)T1D (Phase 3), COPD (Preclinical)Breast cancer (Phase 2)COPD (Phase 2)

Properties

CAS Number

865625-56-5

Product Name

Ladarixin (sodium)

IUPAC Name

sodium;methylsulfonyl-[(2R)-2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoyl]azanide

Molecular Formula

C11H12F3NNaO6S2

Molecular Weight

398.3 g/mol

InChI

InChI=1S/C11H12F3NO6S2.Na/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14;/h3-7H,1-2H3,(H,15,16);/t7-;/m1./s1

InChI Key

YMGBYLZZAUVODU-OGFXRTJISA-N

SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)[N-]S(=O)(=O)C.[Na+]

Solubility

Soluble in DMSO

Synonyms

DF-2156A; DF2156A; DF 2156A; DF-2156; DF2156; DF 2156; Ladarixin Sodium.

Canonical SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C.[Na]

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.